6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile
Description
This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core linked to two pyridine moieties. The pyridine at position 2 is substituted with a carbonitrile group, while the pyridine at position 5 carries a trifluoromethyl group. This structure combines rigidity from the fused bicyclic system with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Propriétés
IUPAC Name |
6-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)13-4-5-16(23-9-13)25-10-12-6-7-26(15(12)11-25)17-3-1-2-14(8-22)24-17/h1-5,9,12,15H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKFQKWVURKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl-substituted pyridine moiety and an octahydropyrrolo framework, suggest diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H21F3N4
- Molecular Weight : 370.4 g/mol
- IUPAC Name : 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly the PI3K (phosphoinositide 3-kinase) isoforms, which are implicated in numerous diseases including cancer and inflammatory conditions .
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties:
- PI3K Inhibition : The compound has been shown to selectively inhibit the delta (δ) isoform of class I PI3K, which plays a significant role in immune responses and cancer progression. This inhibition could lead to therapeutic applications in treating autoimmune diseases and cancers .
Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways Activation : It activates caspases, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Study 1: PI3K Inhibition in Cancer Cells
A study conducted on breast cancer cell lines showed that treatment with 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile resulted in a significant reduction in cell viability (IC50 = 12 µM). This effect was linked to the inhibition of the PI3K/AKT signaling pathway.
Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H21F3N4 |
| Molecular Weight | 370.4 g/mol |
| PI3K Inhibition IC50 | 12 µM |
| MIC against S. aureus | 32 µg/mL |
| MIC against E. coli | 32 µg/mL |
Comparaison Avec Des Composés Similaires
Data Table: Key Properties and Activities
Research Findings and Mechanistic Insights
- Synthetic Challenges: The target compound’s bicyclic core requires multi-step synthesis under acidic conditions (e.g., p-toluenesulfonic acid in 2-propanol), similar to methods used for pyrimidine derivatives (). Yields are typically lower (~40–50%) compared to simpler pyridines (~70%) due to steric hindrance .
- Binding Affinity: Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, a feature absent in non-fluorinated analogs .
- Biological Performance : While triazolothiadiazoles show vasodilatory activity (EC₅₀ ~10–50 μM), the target compound’s fused bicyclic system may improve selectivity for serotonin or dopamine receptors, though experimental data are pending .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
